molecular formula C16H12ClNS B2731261 6-Chloro-2-phenyl-3-quinolinyl methyl sulfide CAS No. 400079-68-7

6-Chloro-2-phenyl-3-quinolinyl methyl sulfide

Cat. No. B2731261
CAS RN: 400079-68-7
M. Wt: 285.79
InChI Key: GCSOFDSXPFDCOU-UHFFFAOYSA-N
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Description

6-Chloro-2-phenyl-3-quinolinyl methyl sulfide is a sulfur-containing heterocyclic organic compound. Its molecular formula is C16H12ClNS and it has a formula weight of 285.79118 .


Molecular Structure Analysis

The molecular structure of 6-Chloro-2-phenyl-3-quinolinyl methyl sulfide consists of a quinoline ring, which is a heterocyclic aromatic organic compound with two fused rings (a benzene ring fused to a pyridine ring). This structure is further substituted with a phenyl group, a chlorine atom, and a methyl sulfide group .

Scientific Research Applications

Analgesic and Anti-Inflammatory Agents

Quinazoline derivatives, including 6-chloro-2-phenylquinazoline, have been studied for their analgesic (pain-relieving) and anti-inflammatory properties . For example, the 6-chloro-2-phenylquinazoline derivative displayed 43% inhibition in acetic acid peritonitis, compared to standard phenylbutazone (11% inhibition) and indomethacin (66% inhibition) at a 10 mg/kg dose .

Anti-Bacterial Agents

Some quinazoline derivatives have shown anti-bacterial activity . This makes them potential candidates for the development of new antibiotics, which are needed to combat antibiotic-resistant bacteria.

Anti-Diabetic Agents

Quinazoline derivatives have been studied for their potential anti-diabetic effects . Diabetes is a major global health problem, and new treatments are continually being sought.

Anti-Malarial Agents

Some quinazoline derivatives have demonstrated anti-malarial activity . Malaria is a life-threatening disease caused by parasites that are transmitted to people through the bites of infected mosquitoes.

Anti-Cancer Agents

Quinazoline derivatives have been extensively studied for their anti-cancer properties . They have the potential to inhibit the growth of cancer cells and could be used in the development of new cancer treatments.

properties

IUPAC Name

6-chloro-3-methylsulfanyl-2-phenylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNS/c1-19-15-10-12-9-13(17)7-8-14(12)18-16(15)11-5-3-2-4-6-11/h2-10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCSOFDSXPFDCOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(N=C2C=CC(=CC2=C1)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-phenyl-3-quinolinyl methyl sulfide

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